2-(5-chloro-2-methylphenoxy)acetic acid
Description
Properties
CAS No. |
25141-38-2 |
|---|---|
Molecular Formula |
C9H9ClO3 |
Molecular Weight |
200.6 |
Purity |
95 |
Origin of Product |
United States |
Synthesis and Chemical Modification of 2 5 Chloro 2 Methylphenoxy Acetic Acid
Classical Synthetic Pathways to 2-(5-chloro-2-methylphenoxy)acetic Acid
The traditional synthesis of this compound, also known as MCPA, relies on established organic chemistry reactions. These methods are foundational to its industrial production.
A primary and widely utilized method for synthesizing this compound is the Williamson ether synthesis. wikipedia.org This reaction is a nucleophilic substitution (SN2) process. masterorganicchemistry.com The synthesis involves the reaction of 5-chloro-2-methylphenol (B1581992) with chloroacetic acid in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). pbworks.comgordon.edumiracosta.edu
The initial step involves the deprotonation of the phenolic hydroxyl group of 5-chloro-2-methylphenol by the base to form a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the chloride ion to form the ether linkage. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out in a suitable solvent and may require heating to proceed at a reasonable rate. gordon.edumiracosta.edu Subsequent acidification of the reaction mixture yields the final product, this compound. pbworks.com
The general reaction is as follows:
5-chloro-2-methylphenol + ClCH₂COOH + Base → this compound + Base·HCl wikipedia.org
This method is advantageous due to its straightforward nature and the ready availability of the starting materials. pbworks.com
An alternative synthetic route involves the direct chlorination of 2-(5-methylphenoxy)acetic acid. This approach starts with the unchlorinated precursor and introduces the chlorine atom onto the aromatic ring. To achieve high selectivity for the desired isomer, this compound, catalytic methods are employed.
One such method utilizes an imidazole (B134444) ionic liquid as a catalyst for the chlorination of o-methylphenoxyacetic acid (MPA) with chlorine gas. google.com The reaction is carried out in a solvent at a controlled temperature, typically between 30-70 °C. google.com This catalytic system offers high reaction activity and can lead to high yields of the desired product. google.com A key advantage of this process is the potential for a cleaner reaction with reduced wastewater generation in the chlorination step. google.com
Another approach described in the literature involves the chlorination of cresoxyacetic acid in the presence of a chlorinated alkane and a substance selected from the group consisting of halogens and metal halides, such as iodine or ferric chloride. google.sr This process aims to produce 2-methyl-4-chlorophenoxyacetic acid with a high yield of the active isomer. google.sr
| Parameter | Catalytic Chlorination of 2-(5-methylphenoxy)acetic Acid |
| Starting Material | o-methylphenoxyacetic acid (MPA) |
| Chlorinating Agent | Chlorine (Cl₂) |
| Catalyst | Imidazole ionic liquid |
| Reaction Temperature | 30-70 °C |
| Reaction Time | 3-7 hours |
| Post-reaction | Cooling to 0-5 °C and filtration |
| Advantages | High reaction activity, high yield, simple operation, reduced wastewater |
Derivatization Strategies for Enhanced or Modified Biological Activity
To improve the efficacy, solubility, and other properties of this compound, various derivatization strategies are employed. These modifications can lead to enhanced biological activity and novel applications.
The carboxylic acid group of this compound is a prime site for chemical modification through esterification and salt formation. These derivatives often exhibit different physical and biological properties compared to the parent acid.
Esterification: The conversion of the carboxylic acid to an ester is typically achieved through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. researchgate.netmasterorganicchemistry.com The resulting esters of this compound generally have lower water solubility than the parent acid. researchgate.net This property can be advantageous in certain herbicidal formulations. However, the esterification reaction is reversible, and the conversion can be influenced by factors such as temperature. researchgate.net
Salt Formation: this compound readily reacts with bases to form salts. nih.gov Common salts include those formed with alkali metals, such as potassium, and with amines. wikipedia.orgnih.gov These salts are generally more soluble in water than the acid form. wikipedia.org The formation of amine salts can be particularly useful in creating herbicidal formulations with specific properties.
| Derivative Type | General Reaction | Key Property Change | Example |
| Ester | R-COOH + R'-OH ⇌ R-COOR' + H₂O | Decreased water solubility researchgate.net | 2-Ethylhexyl 4-(4-chloro-2-methylphenoxy)butyrate ontosight.ai |
| Salt | R-COOH + Base → R-COO⁻ Base⁺ | Increased water solubility wikipedia.org | Potassium 2-(4-chloro-2-methylphenoxy)acetate nih.gov |
The phenoxyacetic acid scaffold, including that of this compound, serves as a template for the synthesis of novel derivatives with potential applications beyond herbicidal activity. Researchers have explored modifications to the core structure to investigate new biological activities.
For instance, novel phenoxyacetic acid derivatives have been synthesized and evaluated as selective COX-2 inhibitors, which have potential as anti-inflammatory agents. mdpi.com These syntheses often involve multi-step reaction sequences, starting with a substituted phenol (B47542) and introducing various functional groups to create a library of compounds for biological screening. mdpi.com
In other research, derivatives of 5-chloro-2-hydroxy-N-phenylbenzamide have been synthesized by reacting it with chloro-substituted acid ethyl esters, followed by further modifications to create hydrazides and hydrazones. researchgate.net These new compounds are then characterized and evaluated for their potential biological activities. researchgate.net Similarly, thiazolidinone derivatives of phenoxyacetic acids have been synthesized and investigated for their cytotoxic and apoptosis-inducing effects in human leukemia cells, highlighting the potential for this class of compounds in anticancer research. nih.gov
A modern and promising approach to modifying the properties of this compound is its incorporation into ionic liquids (ILs). Herbicidal ionic liquids (HILs) are salts that are liquid at or near room temperature and are composed of a cation and an anion, where at least one of the ions possesses biological activity. semanticscholar.org
In the case of HILs derived from this compound, the active ingredient exists as the 2-(5-chloro-2-methylphenoxy)acetate anion. This anion is paired with a variety of cations, often quaternary ammonium (B1175870) or phosphonium (B103445) ions, which can also be designed to have specific properties, such as surface activity. researchgate.netacs.org The synthesis of these HILs typically involves a two-step process: quaternization of an amine or phosphine, followed by an anion exchange reaction. mdpi.com
The resulting HILs can exhibit several advantages over traditional herbicide formulations, including reduced volatility, improved solubility in various solvents, and enhanced surface activity, which can lead to increased herbicidal efficacy. semanticscholar.orgnih.govresearchgate.net Research has demonstrated that HILs containing the 2-(5-chloro-2-methylphenoxy)acetate anion can show significantly higher herbicidal activity compared to conventional formulations. semanticscholar.orgresearchgate.netresearchgate.net
| Ionic Liquid Component | Function | Examples of Cations Used |
| Anion | Herbicidal activity | 2-(5-chloro-2-methylphenoxy)acetate |
| Cation | Influences physical properties (e.g., solubility, surface activity) | Phenoxyethylammonium, Bisammonium, Esterquat cations researchgate.netnih.govsemanticscholar.org |
Structural Analysis of this compound and its Derivatives
The definitive confirmation of the chemical structure of this compound and its subsequent derivatives is paramount following synthesis. Structural analysis validates the successful formation of the target molecule, confirms its purity, and ensures the absence of isomeric or unreacted starting materials. While specific experimental data for the this compound isomer is not extensively documented in public literature, its structural features can be precisely determined and differentiated from other isomers, such as the widely studied 2-methyl-4-chlorophenoxyacetic acid (MCPA), using a suite of standard spectroscopic techniques. nih.govresearchgate.net The principles of these methods allow for a confident elucidation of the molecular framework.
Spectroscopic Characterization Techniques (e.g., NMR, FT-IR, FT-Raman, UV-Vis) for Structural Elucidation
Spectroscopic methods are indispensable tools for the structural elucidation of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful techniques for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide unambiguous evidence of its structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected spectrum for this compound would show distinct signals for the carboxylic acid proton, the aromatic protons, the methylene (B1212753) protons of the acetic acid moiety, and the methyl protons. The substitution pattern on the aromatic ring is a key identifier; the 5-chloro and 2-methyl arrangement leads to a specific splitting pattern for the three aromatic protons, which is different from that of its 4-chloro isomer (MCPA). chemicalbook.comchemicalforums.com The acidic proton signal would disappear upon exchange with deuterium (B1214612) oxide (D₂O). up.ac.za
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the positions of the chloro, methyl, and phenoxy-ether substituents, allowing for clear differentiation from other isomers. mdpi.com
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
| Carboxylic Acid | ¹H | > 10.0 | Broad Singlet | Exchangeable with D₂O. chemicalbook.com |
| Aromatic Protons | ¹H | 6.8 - 7.3 | Multiplets | Three distinct signals with splitting patterns (e.g., d, dd) determined by the 2,5-substitution. |
| Methylene (-OCH₂-) | ¹H | ~ 4.7 | Singlet | Integrates to 2H. chemicalbook.com |
| Methyl (-CH₃) | ¹H | ~ 2.3 | Singlet | Integrates to 3H. chemicalbook.com |
| Carbonyl (-COOH) | ¹³C | 170 - 175 | Singlet | |
| Aromatic C-O | ¹³C | 152 - 156 | Singlet | Carbon attached to the ether oxygen. |
| Aromatic C-Cl | ¹³C | 132 - 136 | Singlet | Carbon attached to chlorine. |
| Aromatic C-CH₃ | ¹³C | 128 - 132 | Singlet | Carbon attached to the methyl group. |
| Other Aromatic C-H | ¹³C | 112 - 128 | Singlet | Three distinct signals. |
| Methylene (-OCH₂-) | ¹³C | 65 - 68 | Singlet | mdpi.com |
| Methyl (-CH₃) | ¹³C | 15 - 18 | Singlet | mdpi.com |
Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-IR and FT-Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring the vibrations of its bonds. researchgate.net The spectra of this compound would exhibit characteristic absorption bands confirming the presence of the carboxylic acid, ether, and substituted aromatic ring moieties. researchgate.net In the solid state, the carboxylic acid group typically exists as a hydrogen-bonded dimer, which significantly influences the position and shape of the O-H and C=O stretching bands. researchgate.netresearchgate.net
Interactive Table 2: Characteristic FT-IR and FT-Raman Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| O-H Stretch (Carboxylic Acid Dimer) | FT-IR | 2500 - 3300 | Very Broad | A hallmark of hydrogen-bonded carboxylic acids. researchgate.net |
| C-H Stretch (Aromatic) | FT-IR/FT-Raman | 3000 - 3100 | Medium-Weak | |
| C-H Stretch (Aliphatic) | FT-IR/FT-Raman | 2850 - 3000 | Medium | From -CH₃ and -CH₂- groups. |
| C=O Stretch (Carbonyl) | FT-IR | 1700 - 1725 | Very Strong | The most intense band in the IR spectrum. researchgate.net |
| C=C Stretch (Aromatic Ring) | FT-IR/FT-Raman | 1450 - 1600 | Medium-Strong | Multiple bands are expected. |
| C-O-C Asymmetric Stretch (Ether) | FT-IR | 1220 - 1280 | Strong | |
| C-O-C Symmetric Stretch (Ether) | FT-IR | 1020 - 1075 | Medium | |
| C-Cl Stretch | FT-IR/FT-Raman | 600 - 800 | Medium-Strong | The exact position depends on the substitution pattern. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. For this compound, the chromophore responsible for UV absorption is the substituted benzene (B151609) ring. The spectrum is expected to show characteristic absorption maxima (λmax) in the ultraviolet region. The position and intensity of these bands are influenced by the substituents on the aromatic ring. Based on data from structurally similar compounds like MCPA and other trichlorophenoxyacetic acids, the primary absorption bands are expected to occur around 280 nm. nih.govnist.gov
Interactive Table 3: Predicted UV-Vis Spectroscopic Data for this compound
| Parameter | Predicted Value | Solvent | Notes |
| λmax 1 | ~284 nm | Aqueous/Ethanol | Corresponds to the π → π* transition of the substituted benzene ring. |
| λmax 2 | ~225 nm | Aqueous/Ethanol | A secondary, higher energy absorption band. |
| Molar Extinction Coefficient (ε) | ~1500-2000 L·mol⁻¹·cm⁻¹ | Aqueous/Ethanol | Value at λmax 1, estimated from similar compounds. nih.gov |
Molecular and Cellular Mechanisms of Action in Plants
2-(5-chloro-2-methylphenoxy)acetic acid as a Synthetic Auxin Mimic
2-(4-Chloro-2-methylphenoxy)acetic acid, commonly known as MCPA, is a synthetic herbicide that functions by mimicking the action of natural plant growth hormones called auxins. wikipedia.orgunl.edu Natural auxins, such as indole-3-acetic acid (IAA), are crucial for regulating numerous aspects of plant growth and development, including cell division, elongation, and differentiation. researchgate.netnih.gov Synthetic auxin mimics like MCPA are structurally similar to IAA, which allows them to co-opt the plant's natural hormone signaling pathways. pressbooks.pub However, unlike natural auxins which are quickly inactivated within the plant, synthetic versions like MCPA persist for much longer periods, leading to a sustained and disruptive hormonal effect. nih.gov This persistence is a key factor in its herbicidal action. At low concentrations, it can act as a growth regulator, but at higher, herbicidal doses, it induces phytotoxic effects. unl.edupressbooks.pub
The primary mode of action for MCPA is its interaction with the auxin signaling pathway. This interference, however, also has cascading effects on other plant hormone systems. An overdose of a synthetic auxin can disrupt the endogenous auxin balance by inhibiting its transport and promoting its degradation, or by competing for the same receptors. nih.gov This disruption creates a significant hormonal imbalance. nih.gov
Furthermore, the application of auxinic herbicides is known to trigger the de novo synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a critical enzyme in the biosynthesis of ethylene. nih.gov This leads to an overproduction of ethylene, a hormone associated with stress responses, senescence, and leaf epinasty (downward bending of leaves). The interaction between auxin and other hormones like jasmonic acid also plays a role in modulating plant development, such as root growth. mdpi.com The disruption of this delicate hormonal equilibrium is a central component of MCPA's herbicidal effect. nih.gov
By hijacking the auxin pathway, MCPA profoundly interferes with normal plant growth and development. researchgate.net It is absorbed through the leaves and roots and then translocated to the plant's growing points, particularly the meristematic tissues where cell division and differentiation are most active. wikipedia.orgpressbooks.pub The sustained hormonal signal from MCPA leads to uncontrolled cell elongation, as opposed to organized cell division. unl.edupressbooks.pub This abnormal and unsustainable growth diverts the plant's energy and resources, ultimately disrupting vital physiological processes. wikipedia.org The result is a cascade of developmental abnormalities, including the twisting and curling of stems, thickening of tissues, and withering of leaves, which are characteristic symptoms of exposure to auxinic herbicides. wikipedia.orgnih.gov
Cellular and Subcellular Effects of this compound
The physiological disruptions observed at the whole-plant level are rooted in specific effects at the cellular and subcellular levels.
The cellular effects of MCPA culminate in uncontrolled and unsustainable growth in susceptible plant species. wikipedia.org This abnormal growth manifests as visible symptoms such as stem curl-over, leaf withering, and tissue thickening. wikipedia.orgnih.gov The disruption of transport tissues interferes with the movement of water and nutrients, further contributing to the plant's decline. researchgate.net This physiological disruption ultimately leads to senescence and the death of the plant. wikipedia.orgnih.gov Research on cotton, a susceptible dicotyledonous plant, shows that exposure to MCPA leads to a decrease in chlorophyll (B73375) content and significant reductions in plant height and the number of bolls, especially when the plant is exposed during the seedling and budding stages. nih.govresearchgate.net
Table 1: Effect of MCPA-Na on Zucchini Biomass This table shows the impact on the fresh weight of zucchini plants grown in soil amended with MCPA.
| Treatment | Leaves (g) | Stems (g) | Total Aboveground Biomass (g) |
|---|---|---|---|
| Control (No MCPA) | 1.83 | 0.81 | 2.64 |
| With MCPA | 1.15 | 0.50 | 1.65 |
Data sourced from Frontiers in Microbiology, 2022. nih.gov
Table 2: Reduction in Cotton Yield Components after MCPA-Na Exposure at Different Growth Stages This table illustrates the percentage decrease in yield parameters for cotton plants exposed to the maximum recommended dose of MCPA-Na.
| Growth Stage at Exposure | Decrease in Boll Number (%) | Decrease in Single Boll Weight (%) |
|---|---|---|
| Seedling | 75.33% | 46.42% |
| Budding | 79.50% | 36.31% |
| Flowering & Boll | 48.15% | 5.38% |
Data sourced from BMC Plant Biology, 2022. nih.gov
Differential Sensitivity and Selectivity in Plant Species
A key characteristic of MCPA is its selective action, primarily controlling broadleaf weeds while leaving grass crops like cereals relatively unharmed. wikipedia.orgnih.gov This selectivity is based on differences in physiology and metabolism between plant species. pressbooks.pub
Several factors contribute to this differential sensitivity:
Translocation: Tolerant grass species often exhibit restricted translocation of the herbicide, meaning less of the active compound reaches the sensitive meristematic tissues. pressbooks.pub
Metabolism: Tolerant plants can metabolize the herbicide into a non-toxic form more rapidly and effectively than susceptible species. pressbooks.pub The major metabolite of MCPA degradation is 4-chloro-2-methylphenol (B52076) (MCP). wikipedia.org
Anatomical Differences: The lack of a vascular cambium in grasses, a key site of action for auxinic herbicides in broadleaf plants, contributes to their tolerance. pressbooks.pub
The sensitivity can also vary based on the plant's age or growth stage, with younger tissues often being more susceptible. nih.govdartmouth.edu For instance, studies show that cotton is significantly more vulnerable to MCPA damage during its early seedling and budding stages compared to the later flowering and boll development stages. nih.gov The ability of a plant to manage the herbicide-induced stress determines its level of tolerance or susceptibility. nih.govdartmouth.edu
Mechanisms of Resistance in Monocotyledonous Plants (e.g., Graminae family) to this compound
The selective herbicidal nature of phenoxyacetic acids, such as (4-chloro-2-methylphenoxy)acetic acid (MCPA), is fundamental to their agricultural use, allowing for the control of broadleaf (dicotyledonous) weeds within monocotyledonous crops like wheat, corn, and barley. wikipedia.orgmdpi.com The resistance of plants in the Graminae family to MCPA is not absolute but is significantly greater than that of susceptible dicot species. This differential sensitivity is attributed to several integrated physiological and biochemical factors, primarily enhanced metabolic detoxification. researchgate.netpesticidestewardship.org
The principal mechanisms contributing to the tolerance of monocots are:
Enhanced Metabolism (Detoxification): The most significant factor in monocot tolerance is their ability to rapidly metabolize and detoxify the herbicide. pesticidestewardship.orgnih.gov Upon absorption, tolerant plants can quickly convert the active MCPA molecule into non-phytotoxic metabolites through enzymatic processes. This detoxification typically occurs via two main phases. Phase I involves hydroxylation of the aromatic ring or the methyl group, a reaction often catalyzed by cytochrome P450 monooxygenases. Phase II involves the conjugation of the hydroxylated intermediate with sugars (e.g., glucose) or amino acids. nih.gov This process increases the water solubility of the compound, reduces its phytotoxicity, and facilitates its sequestration into the vacuole or cell wall, effectively removing it from sites of metabolic activity. pesticidestewardship.org In susceptible dicot species, these metabolic pathways are either absent or operate at a much slower rate, allowing the herbicide to accumulate to lethal concentrations at its target sites.
Restricted Translocation: Anatomical and physiological differences between monocots and dicots can influence the movement (translocation) of the herbicide within the plant. The vascular systems of monocots, with their scattered vascular bundles, may present a less efficient pathway for the systemic transport of xenobiotics compared to the ringed vascular arrangement in many dicots. This can result in slower movement of MCPA to the meristematic tissues where it exerts its primary effect.
Target Site Insensitivity: While less common for this class of herbicides, resistance can also arise from an altered target site. pesticidestewardship.orgnih.gov In the case of auxin herbicides, this would involve modifications to the auxin receptor proteins (e.g., TIR1/AFB) or co-receptors (Aux/IAA) that reduce the binding affinity of the herbicide, thereby diminishing its effect. nih.gov However, for the inherent tolerance of monocots to phenoxy herbicides, metabolic detoxification is considered the predominant mechanism.
The combination of these factors ensures that in tolerant monocot crops, MCPA is metabolized or sequestered before it can induce the catastrophic hormonal imbalance that leads to plant death.
Table 1: Comparison of Factors Influencing Differential Sensitivity to MCPA
| Feature | Monocotyledonous Plants (e.g., Graminae) | Dicotyledonous Plants (Susceptible) |
|---|---|---|
| Metabolic Rate | Rapid detoxification via hydroxylation and conjugation. pesticidestewardship.orgnih.gov | Slow or limited metabolic detoxification, leading to herbicide accumulation. |
| Translocation | May be less efficient due to scattered vascular bundle arrangement, slowing movement to meristems. | Efficient translocation through the vascular system allows rapid accumulation in meristematic tissues. |
| Growth Habit | Apical meristem is protected by surrounding leaf sheaths; intercalary meristems allow for regrowth. | Exposed apical and axillary buds are highly vulnerable to contact and systemic herbicide action. |
Auxin Receptor Binding and Signal Transduction Pathways in Target Plants
The herbicidal activity of this compound is derived from its function as a synthetic mimic of the natural plant hormone indole-3-acetic acid (IAA). wikipedia.orglmaleidykla.lt It hijacks the plant's natural auxin signaling pathway, leading to a massive disruption of normal growth processes and eventual death in susceptible species. cambridge.org The molecular mechanism involves a core nuclear signaling pathway composed of three main protein families: the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors. nih.govnih.govresearchgate.net
The signal transduction cascade proceeds as follows:
Co-Receptor Complex Formation: In the presence of high auxin concentrations (either endogenous IAA or a synthetic auxin like MCPA), the herbicide molecule acts as a form of "molecular glue." nih.govacs.org It binds to a pocket on the surface of a TIR1/AFB F-box protein, which is a component of an SCF (SKP1-CULLIN-F-box) E3 ubiquitin ligase complex. nih.govpnas.orgfrontiersin.org This binding event stabilizes the interaction between the TIR1/AFB protein and a member of the Aux/IAA protein family, forming a ternary co-receptor complex (TIR1/AFB-auxin-Aux/IAA). nih.govwhiterose.ac.uk
Ubiquitination and Degradation of Aux/IAA Repressors: The formation of this complex targets the Aux/IAA protein for poly-ubiquitination by the SCFTIR1/AFB complex. pnas.orgwhiterose.ac.uk This marking destines the Aux/IAA repressor for rapid degradation by the 26S proteasome, a large protein complex that degrades unneeded or damaged proteins. researchgate.netfrontiersin.org
Activation of Auxin Response Factors (ARFs): In the absence of auxin, Aux/IAA proteins are stable and bind to ARF transcription factors, repressing their activity. nih.govnih.gov The auxin-induced degradation of Aux/IAA proteins liberates the ARFs. researchgate.netplos.org
Deregulation of Gene Transcription: Once freed from repression, ARFs can bind to specific DNA sequences known as auxin response elements (AuxREs) located in the promoter regions of hundreds of downstream genes. nih.govnih.gov This leads to a massive and uncontrolled activation of genes involved in cell division, expansion, and differentiation. This sudden and sustained hormonal signal overwhelms the plant's regulatory capacity, causing symptoms like leaf and stem twisting (epinasty), callus formation, and ultimately, metabolic exhaustion and plant death. wikipedia.org
Different combinations of the various TIR1/AFB and Aux/IAA proteins can form co-receptor complexes with a wide range of binding affinities for auxin, which may contribute to the complexity and specificity of auxin responses. nih.gov Studies comparing various phenoxy-carboxylate auxins have shown that MCPA has a lower binding affinity for the receptors TIR1, AFB2, and AFB5 compared to the natural auxin IAA. nih.gov
**Table 2: Core Components of the TIR1/AFB-Mediated Auxin Signaling Pathway in *Arabidopsis thaliana***
| Component Family | Number in Arabidopsis | Function |
|---|---|---|
| TIR1/AFB Proteins | 6 nih.govnih.gov | F-box proteins that function as the primary auxin receptors within the SCF E3 ubiquitin ligase complex. nih.govwhiterose.ac.uk |
| Aux/IAA Proteins | 29 nih.govacs.org | Transcriptional co-repressors that bind to and inhibit ARFs. They act as the co-receptors for auxin, and their degradation is auxin-dependent. nih.gov |
| Auxin Response Factors (ARFs) | 23 nih.govnih.gov | Transcription factors that bind to Auxin Response Elements (AuxREs) in gene promoters to regulate the expression of auxin-responsive genes. researchgate.netnih.gov |
Environmental Fate and Degradation Pathways
Transport and Mobility in Environmental Compartments
The transport and mobility of MCPA in the environment are largely governed by its interaction with soil and its behavior in aquatic systems.
MCPA is characterized by its relatively high mobility in soil, which is a direct consequence of its weak adsorption to soil particles. wikipedia.org This high mobility creates a potential for the compound to leach through the soil profile and contaminate groundwater. researchgate.net The extent of leaching is influenced by soil type, with studies showing greater mobility in soils with lower organic matter and clay content. orst.eduresearchgate.net
The adsorption of MCPA to soil is often described using the Freundlich isotherm, with reported Kf values indicating weak binding. wikipedia.org The soil-organic-carbon-to-water partitioning coefficient (Koc) for MCPA generally ranges from 54 to 118 L/kg, classifying it as a highly mobile compound. ulster.ac.uk Adsorption is often inversely related to soil pH, as the anionic form of MCPA, prevalent in neutral to alkaline soils, is more water-soluble and less likely to adsorb to negatively charged soil colloids.
Conversely, an increase in soil organic matter can decrease the mobility of MCPA. orst.edu For instance, the addition of biochar or wheat ash to soil has been shown to significantly increase the sorption of MCPA, thereby reducing its leaching potential. researchgate.netacs.org
Table 1: Adsorption and Leaching Parameters for MCPA in Different Soil Types
| Soil Type | Kd (dm³ kg⁻¹) | Leaching Recovery (%) | Reference |
|---|---|---|---|
| Chernitsa | Not specified | 1.12 | researchgate.net |
| Regosol | Not specified | 16.44 | researchgate.net |
| Sandy Loam | 0.2 - 1 | Not specified | |
| Loam | 0.2 - 1 | Not specified |
In aquatic environments, the dissipation of MCPA is influenced by factors such as microbial activity, sunlight, and water chemistry. epa.gov While it is relatively stable to hydrolysis, photodegradation can occur, although biological degradation is the primary route of dissipation in non-sterilized water. orst.eduepa.gov The half-life of MCPA in aquatic systems can vary significantly, with studies reporting values from a few days to several weeks. nih.govresearchgate.net
Table 2: Half-life (DT50) of MCPA in Aquatic Environments
| Aquatic System | Half-life (Days) | Reference |
|---|---|---|
| Rice Paddy Water (dark conditions) | <13 | epa.gov |
| Canadian Prairie Wetlands (water) | 2.3 - 31 (range for multiple herbicides) | nih.gov |
| Aquatic Environment (general) | 14 - 32 | epa.gov |
Biotransformation and Biodegradation of 2-(5-chloro-2-methylphenoxy)acetic Acid
The primary mechanism for the breakdown of MCPA in the environment is through the action of microorganisms. This biodegradation is a critical process that reduces the persistence of the herbicide in soil and water.
Microbial degradation of MCPA in both soil and aquatic environments proceeds through several key steps. A common initial pathway is the cleavage of the ether linkage, which separates the phenoxy ring from the acetic acid side chain. wikipedia.org This reaction yields 4-chloro-2-methylphenol (B52076) (MCP) and acetic acid. wikipedia.org MCP is a major metabolite of MCPA degradation and is itself subject to further microbial breakdown. wikipedia.org
Another identified degradation pathway involves the hydroxylation of the methyl group on the aromatic ring, leading to the formation of cloxyfonac (B510477) (4-Chloro-2-hydroxymethylphenoxyacetic acid). wikipedia.org Under aerobic conditions, microbial degradation of MCPA is generally rapid, with half-lives in topsoil often ranging from a few days to a couple of weeks. researchgate.net However, degradation rates are significantly slower in deeper soil horizons and under anaerobic conditions, where microbial activity is lower. researchgate.netsourcetotap.eu
A diverse range of soil microorganisms have been identified as being capable of degrading MCPA, often utilizing it as a sole source of carbon. wikipedia.org Research has highlighted the role of specific bacterial groups in this process. For instance, bacteria belonging to the Alphaproteobacteria and Betaproteobacteria classes have been shown to be active degraders of MCPA in agricultural soils. researchgate.net
One of the most well-studied MCPA-degrading bacteria is Cupriavidus necator (formerly known as Ralstonia eutropha). nih.gov This bacterium, along with others, possesses the genetic machinery necessary for the complete mineralization of MCPA. The abundance of these specific degrader populations in the soil is a key factor influencing the rate of MCPA breakdown.
The enzymatic degradation of MCPA has been a subject of detailed study, with a particular focus on the initial step of the pathway. The cleavage of the ether linkage is catalyzed by a specific enzyme known as α-ketoglutarate-dependent dioxygenase. wikipedia.org This enzyme is encoded by the tfdA gene, which has become a key genetic marker for identifying MCPA-degrading microorganisms. nih.govresearchgate.net
The TfdA enzyme facilitates the oxidative cleavage of the ether bond, a critical step in detoxifying the herbicide and making the carbon in the molecule available to the microorganism. wikipedia.orgyork.ac.uk The expression of the tfdA gene has been shown to be directly correlated with the active mineralization of MCPA in soil. nih.gov Different classes of the tfdA gene exist (e.g., class I and class III), and their prevalence can shift within the microbial community in response to MCPA application. nih.gov While the ether linkage cleavage is a primary mechanism, hydroxylation of the aromatic ring is another important enzymatic reaction in the degradation pathway.
Influence of Environmental Factors on Biodegradation Rates
The biodegradation of this compound is a critical pathway for its dissipation in the environment, primarily mediated by soil microorganisms. The rate of this degradation is not constant but is influenced by a host of environmental factors.
Soil Type: The physical and chemical properties of soil play a significant role. For instance, the degradation of MCPA is faster in chernitsa soil, with a half-life of 2.2 days, compared to regosol soil, where the half-life extends to 11.7 days nih.gov. Soil texture also affects degradation patterns, and properties like clay and organic carbon content influence the sorption of MCPA, which in turn impacts its availability for microbial breakdown mdpi.comresearchgate.net.
pH: Soil pH is a key determinant of MCPA's persistence. Acidic conditions tend to increase its half-life mdpi.com. Degradation proceeds more slowly in acidic soils, taking 5 to 9 weeks, compared to just one week in neutral soils (pH 6.3 and above) canada.canih.gov. This is partly because at lower pH values (3-4), more of the herbicide exists in its neutral form, which has a higher affinity for soil organic matter, reducing its bioavailability to microbes canada.caunito.itnih.gov.
Moisture: Soil moisture content is a crucial factor, as microorganisms require water for their metabolic activities. The speed of microbial degradation is largely controlled by available oxygen, which is directly linked to soil moisture canada.caunito.it. Optimal moisture conditions promote rapid breakdown, while very dry or waterlogged (anaerobic) conditions can significantly slow or halt the process unito.itacs.org.
Organic Matter (OM): The role of soil organic matter is complex. On one hand, higher OM content can increase the sorption of MCPA, making it less available for degradation and thus prolonging its half-life acs.orgresearchgate.netmdpi.com. On the other hand, OM provides a carbon source and habitat for a larger and more active microbial population, which can enhance the rate of degradation mdpi.comunito.it. The type of organic matter, such as the ratio of humic to fulvic acids, also influences the herbicide's mobility and retention in soil canada.caunito.itmdpi.com.
Re-application: Soils with a history of exposure to phenoxyalkanoic acid herbicides often exhibit accelerated degradation of MCPA. This is due to the enrichment and adaptation of microbial populations capable of utilizing the herbicide as a carbon source unito.it. Conversely, when applications cease, this enhanced degradation capability can be lost over time qub.ac.uk.
Table 1: Influence of Environmental Factors on MCPA Biodegradation
| Environmental Factor | Influence on Biodegradation Rate | Mechanism |
|---|---|---|
| Soil Type | Variable; faster in microbially active, well-drained soils (e.g., chernitsa) | Affects microbial populations, aeration, water retention, and sorption. |
| pH | Slower in acidic soils; faster in neutral to slightly alkaline soils. | Affects the chemical form of MCPA (neutral vs. anionic), influencing sorption and bioavailability. Also affects microbial activity. |
| Moisture | Faster under optimal moisture conditions; slower in very dry or anaerobic (waterlogged) conditions. | Essential for microbial activity and influences oxygen availability. |
| Organic Matter | Dual effect: can decrease rate by increasing sorption, or increase rate by supporting microbial populations. | Higher OM increases sorption, reducing bioavailability. Also serves as a nutrient source for degrading microorganisms. |
| Re-application | Increases degradation rate over time. | Promotes the growth of adapted microbial populations capable of metabolizing the herbicide. |
Abiotic Degradation Processes
Beyond microbial action, this compound is subject to abiotic degradation processes, particularly those driven by light. Hydrolysis, however, plays a negligible role in its environmental fate.
Photodegradation Mechanisms of this compound in Aqueous Solutions
In aqueous environments and on soil surfaces, MCPA can be broken down by sunlight, a process known as photodegradation or photolysis nih.govwaterquality.gov.au. This transformation can occur through two primary mechanisms:
Direct Photolysis: This occurs when the MCPA molecule itself absorbs ultraviolet (UV) radiation from sunlight. This absorption elevates the molecule to an excited state (triplet state, ³MCPA*), which is more reactive and can subsequently break down into other products unito.it. The quantum yield, a measure of the efficiency of this process, is relatively high for MCPA, compensating for its limited absorption of solar radiation unito.itunito.it.
Indirect Photolysis: This process involves reactive species present in the water that are generated by sunlight. The most significant of these are hydroxyl radicals (•OH) unito.itunito.it. These highly reactive radicals can attack the MCPA molecule, initiating its degradation unito.itunito.it. One proposed pathway involves the addition of a hydroxyl radical to the aromatic ring, followed by cleavage of the ether linkage unito.it.
Identification of Photolysis Products (e.g., 4-chloro-2-methylphenol, 4-chloro-2-formylphenol, o-cresol)
The breakdown of this compound via photolysis results in the formation of several transformation products. The most consistently identified major photoproduct is 4-chloro-2-methylphenol (also known as MCP or 4-C-2-MP) nih.govunito.itresearchgate.netnih.gov. Other identified by-products include 4-chloro-2-formylphenol and o-cresol (B1677501) (also known as 2-methylphenol) waterquality.gov.auresearchgate.net. Further degradation can lead to the formation of compounds such as methylhydroquinone (B43894) and methyl-p-benzoquinone through the attack of hydroxyl radicals nih.gov.
Table 2: Identified Photolysis Products of this compound
| Photolysis Product | Common Abbreviation | Notes |
|---|---|---|
| 4-chloro-2-methylphenol | MCP / 4-C-2-MP | Major product from both direct and indirect photolysis. |
| 4-chloro-2-formylphenol | - | Identified as a photolysis by-product. waterquality.gov.au |
| o-cresol (2-methylphenol) | - | Identified as a minor photoproduct. waterquality.gov.auresearchgate.net |
| methylhydroquinone | - | Formed via hydroxyl radical attack. nih.gov |
| methyl-p-benzoquinone | - | Formed via hydroxyl radical attack. nih.gov |
Role of Hydroxyl Radicals and Photosensitizers in Photochemical Transformation
Hydroxyl radicals (•OH) are a key driver of the indirect photochemical transformation of MCPA. These radicals are among the most powerful oxidizing agents in aquatic systems and react rapidly with MCPA, with a reported second-order rate constant of 6.6 x 10⁹ M⁻¹ s⁻¹ unito.itunito.it. The reaction pathway involving hydroxyl radicals is significant because it can produce different proportions of by-products compared to direct photolysis. For example, the yield of the main metabolite, 4-chloro-2-methylphenol, is higher from the •OH reaction (a yield of 0.5) than from direct photolysis (a yield of 0.3) unito.itunito.it.
Hydrolysis Stability of this compound in Sterile Buffer Solutions
Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For this compound, this degradation pathway is not significant canada.ca. The molecule lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions nih.gov. Studies have confirmed that MCPA acid is stable and does not readily hydrolyze in sterile water at neutral or slightly acidic pH waterquality.gov.au. While commercial formulations of MCPA may exist as esters or salts that readily hydrolyze to the parent acid form in water, the acid form itself is resistant to further hydrolytic degradation canada.ca.
Metabolites and Environmental Transformation Products of this compound
The degradation of this compound, through both biotic and abiotic pathways, leads to the formation of various intermediate compounds. The most prominent and frequently reported transformation product across all pathways is 4-chloro-2-methylphenol (MCP) mdpi.comnih.govunito.itnih.gov. This metabolite is formed by the cleavage of the ether linkage in the parent molecule during both microbial degradation and photolysis nih.gov.
In soil, microbial activity can also lead to other transformations. One such pathway is the hydroxylation of the methyl group, which results in the formation of cloxyfonac (4-Chloro-2-hydroxymethylphenoxyacetic acid) unito.it. Another identified soil degradation product is 4-chloro-2-methyl-6-nitrophenol (B157164) (CMNP), which appears to be more persistent in the environment than MCP .
Table 3: Major Metabolites and Transformation Products of this compound
| Product Name | Formation Pathway(s) | Environment |
|---|---|---|
| 4-chloro-2-methylphenol (MCP) | Biodegradation, Photodegradation | Soil, Water |
| Cloxyfonac (4-Chloro-2-hydroxymethylphenoxyacetic acid) | Biodegradation (Hydroxylation) | Soil |
| 4-chloro-2-methyl-6-nitrophenol (CMNP) | Biodegradation | Soil |
| 4-chloro-2-formylphenol | Photodegradation | Water |
| o-cresol (2-methylphenol) | Photodegradation | Water |
| methylhydroquinone | Photodegradation (via •OH) | Water |
Characterization of Degradation Intermediates
The degradation of this compound in the environment proceeds through several pathways, primarily driven by microbial activity and photodegradation. nih.gov This breakdown results in the formation of a number of intermediate compounds.
The principal metabolite formed during the biodegradation of MCPA is 4-chloro-2-methylphenol (MCP). nih.gov This occurs through the cleavage of the ether linkage in the MCPA molecule. nih.gov Another identified biological degradation pathway involves the hydroxylation of the methyl group, leading to the formation of cloxyfonac (4-Chloro-2-hydroxymethylphenoxyacetic acid). nih.gov Photochemical degradation, on the other hand, can also lead to the formation of MCP through oxidation by hydroxyl radicals or positive electron holes. nih.gov
Further degradation of MCPA in soil and water can yield other phenolic derivatives. These include phenoxyacetic acid (PAC) , 4-chlorophenol (4CP) , 2-methylphenol (2MP) , and phenol (B47542) . researchgate.net The degradation of the primary metabolite, 4-chloro-2-methylphenol, has been shown to proceed via a modified ortho-cleavage route. nih.gov This pathway involves the transient formation of 2-methyl-4-carboxymethylenebut-2-en-4-olide . nih.gov Another identified intermediate in the degradation of 4-chloro-2-methylphenol by certain gram-negative bacteria is 5-chloro-3-methylcatechol . researchgate.net
The following table provides a summary of the key degradation intermediates of this compound.
| Degradation Intermediate | Chemical Formula | Formation Pathway |
| 4-chloro-2-methylphenol (MCP) | C₇H₇ClO | Biodegradation (ether linkage cleavage), Photodegradation nih.gov |
| Cloxyfonac | C₉H₉ClO₄ | Biodegradation (hydroxylation of methyl group) nih.gov |
| Phenoxyacetic acid (PAC) | C₈H₈O₃ | Biodegradation in soil and water researchgate.net |
| 4-chlorophenol (4CP) | C₆H₅ClO | Biodegradation in soil and water researchgate.net |
| 2-methylphenol (2MP) | C₇H₈O | Biodegradation in soil and water researchgate.net |
| Phenol | C₆H₆O | Biodegradation in soil and water researchgate.net |
| 5-chloro-3-methylcatechol | C₇H₇ClO₂ | Biodegradation of 4-chloro-2-methylphenol researchgate.net |
| 2-methyl-4-carboxymethylenebut-2-en-4-olide | C₇H₆O₃ | Biodegradation of 4-chloro-2-methylphenol nih.gov |
Environmental Significance of Transformation Products
The transformation products of this compound are of significant environmental interest as they can exhibit different toxicity and persistence characteristics compared to the parent compound. Some of these degradation intermediates are considered to be more hazardous to human health than MCPA itself. researchgate.net
4-chloro-2-methylphenol (MCP) , the major metabolite, is considered very toxic to aquatic organisms. nih.gov In fact, some studies suggest that MCP may have a higher toxicity than MCPA. researchgate.net Despite this, the concentrations of both MCPA and MCP detected in the environment are often lower than the predicted no-effect levels for various environmental compartments, suggesting a low potential risk. nih.gov However, the detection of MCP in groundwater highlights its potential to be mobile and persistent in certain environmental conditions. researchgate.net
Other phenolic degradation products also pose environmental risks. Chlorophenols, in general, are recognized as persistent environmental pollutants that can be toxic, carcinogenic, and mutagenic. researchgate.netnih.gov The toxicity of chlorophenols tends to increase with the number of chlorine atoms. pjoes.com The degradation of MCPA can also lead to the formation of other harmful metabolites through various environmental processes. medwinpublishers.comindexcopernicus.com
The following tables present available data on the aquatic toxicity and environmental persistence of some of the key degradation intermediates of this compound.
Aquatic Toxicity of Degradation Intermediates
| Compound | Organism | Exposure Duration | Endpoint | Value (mg/L) | Reference |
| 4-chloro-2-methylphenol | Fish | 96h | LC50 | 2.3 - 6.6 | oecd.org |
| Daphnia | 48h | EC50 | 0.29 - 1.0 | oecd.org | |
| Algae | 96h | EC50 | 8.2 | oecd.org | |
| Fish | 28 days | NOEC | 0.5 | oecd.org | |
| Daphnia | 21 days | NOEC | 0.55 | indexcopernicus.com | |
| 4-chlorophenol | Fish (Leuciscus idus melanotus) | 48h | LC50 | 3 | eurochlor.org |
| Daphnia magna | 48h | EC50 | 2.5 | eurochlor.org | |
| 2-methylphenol | Fish | - | - | - | |
| Daphnia | - | - | - | ||
| Algae | - | - | - | ||
| Phenol | Various animal species | - | Oral LD50 | 340 - 620 mg/kg bw/day | www.gov.uk |
*LC50: Lethal concentration that kills 50% of the test organisms. EC50: Effective concentration that causes a response in 50% of the test organisms. NOEC: No Observed Effect Concentration.
Environmental Persistence of Degradation Intermediates
| Compound | Medium | Half-life | Reference |
| 4-chloro-2-methylphenol | Aerobic soil | 14 - 21 days | oecd.org |
| Water (with wastewater) | 45 days | oecd.org | |
| 4-chlorophenol | - | - | |
| 2-methylphenol | Soil | < 5 days | www.gov.uk |
| Phenol | Soil | < 5 days | www.gov.uk |
| Air | 14.6 hours | cdc.gov | |
| Lake water | < 1 day | cdc.gov | |
| Estuarine water | 9 days | cdc.gov |
Analytical Methodologies for Environmental Monitoring and Research
Extraction and Sample Preparation Techniques for 2-(5-chloro-2-methylphenoxy)acetic Acid
Effective sample preparation is a critical step to isolate and concentrate MCPA from complex environmental samples and remove interfering substances prior to analysis. researchgate.net The choice of technique depends on the sample matrix, the required detection limits, and the analytical instrument to be used.
Solid-phase extraction (SPE) is a widely used technique for the preparation of environmental samples, offering advantages over traditional liquid-liquid extraction (LLE) by reducing solvent consumption, improving sample cleanup, and providing higher analyte concentration. researchgate.netsid.ir The methodology involves passing a liquid sample through a solid sorbent material that retains the analyte. epa.gov Interfering compounds are washed away, and the target analyte is then eluted with a small volume of an appropriate solvent. epa.gov
For acidic herbicides like MCPA, the pH of the sample is a critical parameter. To ensure efficient retention on common non-polar sorbents like octadecyl (C18) bonded silica, the sample is typically acidified to a pH below the pKa of the analyte, converting it to its less polar, non-ionized form. sid.irnih.gov
Research has compared different SPE materials for MCPA extraction from water. tandfonline.com Octadecyl (C18) and styrene-divinylbenzene (SDB) sorbents have been shown to be effective. tandfonline.comresearchgate.net For instance, a study comparing C18 disks, C18 cartridges, and SDB cartridges for extracting MCPA and other herbicides from water reported varying recovery rates, demonstrating the importance of selecting the appropriate sorbent for optimal performance. tandfonline.comresearchgate.net In soil, samples are often first extracted with an alkaline solution to bring the acidic herbicide into solution before proceeding with SPE cleanup using C18 cartridges. researchgate.netnih.gov
| Sorbent Type | Sample Matrix | pH Adjustment | Elution Solvent | Average Recovery (%) |
| C18 Cartridge | Drinking Water | Acidification | Methanol | >90% sid.ir |
| C18 Cartridge | Soil | Acidification to pH 3 | Not Specified | 72% - 89% nih.govresearchgate.net |
| C18 Disks | Surface Water | Acidification | Dichloromethane | 76.0% - 99.0% tandfonline.comresearchgate.net |
| SDB Cartridges | Surface Water | Acidification | Dichloromethane | 54.0% - 98.0% tandfonline.comresearchgate.net |
In recent years, miniaturized versions of LLE, known as liquid-phase microextraction (LPME), have been developed to align with the principles of green analytical chemistry by drastically reducing solvent use. nih.govunica.it These techniques utilize only microliters of an extraction solvent and offer high enrichment factors. nih.gov
One popular variant is Dispersive Liquid-Liquid Microextraction (DLLME) , introduced in 2006. mdpi.comnih.gov In DLLME, a mixture of a water-immiscible extraction solvent and a water-miscible disperser solvent is rapidly injected into the aqueous sample. unica.itnih.gov This creates a cloudy solution with a very large surface area between the fine droplets of the extraction solvent and the sample, facilitating rapid mass transfer of the analyte into the organic phase. unica.itnih.gov The mixture is then centrifuged to separate the sedimented organic phase for analysis. nih.gov
Another approach is Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) , where a porous hollow fiber membrane is used to protect a small volume of acceptor solution (the extraction solvent) located inside the fiber's lumen. mdpi.comnih.gov This setup allows for the extraction of analytes from the sample matrix into the acceptor solution, which is then directly analyzed. nih.gov While these techniques are promising for the analysis of various pesticides in water, their application to solid samples like soil typically requires a preliminary extraction step to transfer the analytes into a liquid phase. nih.govnih.gov
Chromatographic and Spectrometric Quantification Methods
Following extraction and concentration, instrumental analysis is performed to separate and quantify MCPA. The most common techniques are based on liquid or gas chromatography coupled with various detectors.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a preferred method for the determination of MCPA in environmental samples due to its high selectivity and sensitivity. nih.gov This technique allows for the detection of trace levels of the compound with minimal sample cleanup, especially for water samples which can sometimes be analyzed by direct injection. researchgate.netnih.gov
The analysis is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity. ta-journal.rurjsocmed.com For MCPA, negative electrospray ionization (ESI) is commonly used, as the carboxylic acid group is readily deprotonated to form a [M-H]⁻ ion. nih.goveconference.io For example, a common MRM transition for MCPA is the fragmentation of the precursor ion at m/z 199 to a product ion at m/z 141. econference.io Methods developed using ultra-high performance liquid chromatography (UHPLC) can achieve very short analysis times. nih.gov The high sensitivity of LC-MS/MS allows for detection limits in the nanogram per liter (ng/L) range for water and microgram per kilogram (µg/kg) range for soil. nih.govresearchgate.netnih.gov
| Technique | Sample Matrix | Ionization Mode | Limit of Detection (LOD) | Reference |
| LC-MS/MS | Water (Direct Injection) | ESI- | 40 ng/L | researchgate.netnih.gov |
| UHPLC-MS/MS | Groundwater | ESI- | 0.00008 - 0.0047 µg/L | nih.gov |
| HPLC-MS/MS | Soil | ESI- | 0.001 mg/kg (LOQ) | ta-journal.rurjsocmed.com |
High-performance liquid chromatography with diode-array detection (HPLC-DAD) is a robust and widely available technique for the quantification of MCPA. tandfonline.com Separation is typically achieved on a reversed-phase column, such as a C18 column. nih.gov The mobile phase often consists of an acidified water/acetonitrile or water/methanol mixture to ensure the analyte is in its protonated form for good chromatographic retention and peak shape. researchgate.netresearchgate.net
The DAD detector measures absorbance over a range of wavelengths simultaneously, allowing for both quantification and confirmation of the analyte's identity by comparing its UV spectrum with that of a standard. tandfonline.com For MCPA, detection is often performed at wavelengths around 220-230 nm. researchgate.netresearchgate.net While not as sensitive as LC-MS/MS, HPLC-DAD methods can achieve limits of detection (LOD) and quantification (LOQ) suitable for many monitoring applications, with reported LODs for MCPA around 1 µg/L. nih.gov Method validation studies have demonstrated good linearity (R² > 0.99) and recovery rates for MCPA in various samples. researchgate.netnih.gov
Gas chromatography is another powerful technique for pesticide analysis. However, due to the low volatility of acidic herbicides like MCPA, a derivatization step is necessary to convert the carboxylic acid group into a more volatile form, typically an ester (e.g., methyl ester). ta-journal.rueconference.io This conversion is a critical part of the sample preparation process for GC-based methods. nih.gov
Following derivatization, the analyte is analyzed by GC coupled with a mass spectrometer (GC-MS). oup.com The MS detector is often operated in selected ion monitoring (SIM) mode to enhance selectivity and sensitivity, allowing for detection at the parts-per-billion (ppb) level in soil. oup.com Solid-phase microextraction (SPME) has also been coupled with GC-MS for the analysis of chlorophenoxy herbicides, combining sample extraction and pre-concentration into a single step. researchgate.net This approach involves adsorbing the analytes onto a coated fiber, which is then thermally desorbed in the GC inlet. researchgate.net Despite the extra sample preparation step of derivatization, GC-MS remains a reliable and widely used method for the analysis of MCPA. nih.govoup.com
Method Validation and Performance Characteristics
Method validation is a critical process in analytical chemistry that confirms a testing procedure is suitable for its intended purpose. For the environmental monitoring of this compound, also known as MCPA, validation ensures that the data generated are reliable and accurate. This involves evaluating several performance characteristics, including the limits of detection and quantification, and the efficiency of the method in extracting the compound from complex environmental samples.
Limits of Detection and Quantification in Environmental Matrices
The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration at which the analyte can be accurately measured with acceptable precision. These parameters are fundamental for assessing the sensitivity of an analytical method for MCPA in various environmental media.
Different analytical techniques and sample preparation methods yield varying LODs and LOQs. For instance, a rapid and sensitive liquid chromatography-electrospray tandem mass spectrometry (LC-MS/MS) method allows for the direct injection of water samples, achieving a limit of detection for MCPA of 40 ng/L. nih.gov More advanced methods, such as ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS), can offer even greater sensitivity. One such method developed for phenoxyacetic acid herbicides in groundwater demonstrated an LOD range between 0.00008 and 0.0047 µg·L⁻¹ for the various analytes studied. nih.govresearchgate.net Another study utilizing solid-phase extraction followed by LC-MS/MS reported a method detection limit of 0.003 µg/L and a limit of quantification of 0.005 µg/L for MCPA in water samples. researchgate.net
The following table summarizes the limits of detection and quantification for this compound in different environmental matrices as reported in scientific literature.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|---|---|---|
| Water | LC-electrospray tandem MS | 40 ng/L | Not Specified |
| Groundwater | UHPLC-MS/MS | 0.00008 - 0.0047 µg·L⁻¹ | Not Specified |
Recovery Studies in Fortified Samples
Recovery studies are essential for validating the effectiveness of an analytical method's extraction procedure. These studies involve adding a known amount of the target analyte (spiking) to a blank environmental sample (fortification) and then measuring the percentage of the analyte that is successfully recovered by the method. This helps to identify any loss of the analyte during sample preparation and cleanup steps.
For this compound, recovery is assessed across various sample types to ensure the method's robustness. In the analysis of groundwater using UHPLC-MS/MS, recovery rates were found to range between 71% and 118% when samples were spiked at a concentration level of 0.06 µg·L⁻¹. nih.govresearchgate.net Another study evaluated recoveries in multiple water matrices at two different concentration levels (0.1 µg/L and 0.01 µg/L). researchgate.net The results showed average recoveries of 75–88% in ultra-pure water, 61–103% in mineral water, and 70–120% in surface water. researchgate.net A separate validation of an LC-MS/MS method for water and soil samples reported satisfactory recoveries for MCPA in both matrices, confirming the procedure's applicability for environmental monitoring. nih.gov
The following table presents data from recovery studies of this compound in fortified environmental samples.
Table 2: Recovery of this compound in Fortified Samples
| Matrix | Spiking Concentration | Recovery Percentage (%) |
|---|---|---|
| Groundwater | 0.06 µg·L⁻¹ | 71 - 118% |
| Ultra-pure Water | 0.1 and 0.01 µg/L | 75 - 88% |
| Mineral Water | 0.1 and 0.01 µg/L | 61 - 103% |
| Surface Water | 0.1 and 0.01 µg/L | 70 - 120% |
Interactions with Environmental Biota and Non Target Organisms
Effects on Soil Microbial Communities and Enzyme Activity
The soil microbiome is a critical component of terrestrial ecosystems, responsible for nutrient cycling and the decomposition of organic matter. The application of herbicides can alter the structure and function of these microbial communities.
The application of 2-(5-chloro-2-methylphenoxy)acetic acid, also known as MCPA, to soil can have varied effects on microbial populations, depending on factors like soil type, moisture, and the presence of other substances. mdpi.com Studies have shown that the herbicide can initially inhibit certain microbial activities, but these effects may be transient. mdpi.com
In agricultural soils, the application of MCPA has been observed to cause a temporary decrease in the activity of several key soil enzymes, including dehydrogenase, urease, β-glucosidase, and alkaline phosphatase. mdpi.comresearchgate.net For instance, in one study, dehydrogenase activity in a Typic Xerofluvent soil treated with MCPA decreased by 45.3% by day 35 of incubation. mdpi.com Similarly, urease activity in the same soil type decreased by 33.6% over the same period. mdpi.com However, these inhibitory effects tended to diminish toward the end of the 75-day experiment, suggesting a recovery of the microbial community. mdpi.comresearchgate.net The persistence of the toxic effect is linked to the herbicide's degradation rate, which is influenced by soil properties such as clay and organic matter content, as well as moisture levels. mdpi.com Severe drought conditions can exacerbate the negative impact by slowing down herbicide degradation and thus prolonging the exposure of microorganisms to the xenobiotic. mdpi.comresearchgate.net
Conversely, the presence of MCPA can also lead to the enrichment of specific microbial populations capable of degrading the compound. Research has identified that bacteria containing the tfdA gene are involved in the initial step of MCPA degradation. researchgate.net The addition of MCPA to soil can stimulate the growth and activity of these specific degrader populations, particularly those belonging to the Alphaproteobacteria class, such as Sphingomonas and Bradyrhizobium-related species. nih.gov The integration of phytoremediation techniques, such as the use of zucchini plants and the addition of plant secondary metabolites like syringic acid, has been shown to influence the soil and plant-associated bacterial communities, potentially enhancing MCPA transformation. nih.gov
Table 1: Effect of MCPA on Soil Enzyme Activity in Typic Xerofluvent Soil
| Enzyme | Maximum Inhibition (%) | Day of Maximum Inhibition | Reference |
|---|---|---|---|
| Dehydrogenase | 45.3% | 35 | mdpi.com |
| Urease | 33.6% | 35 | mdpi.com |
This table summarizes the peak inhibitory effects observed on soil enzymes following the application of MCPA.
Earthworms, as key ecosystem engineers, can significantly influence the fate of soil pollutants. Research has demonstrated that the earthworm Aporrectodea caliginosa plays a crucial role in accelerating the microbial degradation of MCPA. nih.govuni-bayreuth.deresearchgate.net The burrowing activity of earthworms creates optimal habitats for microbial proliferation, a process that can be harnessed for bioremediation. usda.gov
In soils containing A. caliginosa, the degradation of MCPA is notably faster than in soils without earthworms. nih.govuni-bayreuth.de This enhancement is attributed to the stimulation of both the abundance and the activity of indigenous MCPA-degrading microorganisms. nih.govresearchgate.net Studies using quantitative PCR have revealed that the copy numbers of genes responsible for initiating aerobic degradation of phenoxyalkanoic acids, such as tfdA-like and cadA genes, were up to three and four times higher, respectively, in soils with earthworms. nih.govuni-bayreuth.de Furthermore, the number of transcripts of tfdA-like genes, indicating active gene expression, was found to be two times higher in the presence of earthworms. nih.govuni-bayreuth.de
The most probable number (MPN) of MCPA degraders was found to be approximately 150 times higher in earthworm-treated soils compared to untreated soils. uni-bayreuth.de The earthworm burrow walls, known as the drilosphere, are hotspots of microbial activity. nih.gov The capacity to degrade MCPA was higher in burrow walls and topsoil (0-5 cm) compared to deeper soil (5-10 cm), and the expression of tfdA-like genes was five times higher in the burrow walls than in the surrounding bulk soil. nih.govuni-bayreuth.deresearchgate.net These findings collectively indicate that earthworms stimulate the growth and catabolic activity of soil-endogenous MCPA degraders, thereby enhancing the natural attenuation of this herbicide in the soil environment. nih.gov
Table 2: Impact of Earthworm (A. caliginosa) Presence on MCPA Degradation Markers
| Parameter | Fold Increase in Earthworm-Treated Soil | Reference |
|---|---|---|
| tfdA-like gene copy numbers | Up to 3x | nih.govuni-bayreuth.de |
| cadA gene copy numbers | Up to 4x | nih.govuni-bayreuth.de |
| tfdA-like gene transcript copy numbers | 2x | nih.govuni-bayreuth.de |
| Most Probable Number (MPN) of MCPA degraders | ~150x | uni-bayreuth.de |
| tfdA-like gene expression in burrow walls vs. bulk soil | 5x | nih.govuni-bayreuth.de |
This interactive table highlights the significant enhancement of microbial degradation potential for MCPA in the presence of earthworms.
Complexation with Metal Ions in Soil and Water
The chemical structure of this compound allows it to interact with metal ions present in soil and aquatic environments, forming complexes that can alter the mobility and bioavailability of these metals. wikipedia.orgnih.gov
This compound can form complexes with various metal ions. wikipedia.org The formation of these coordination compounds happens through the interaction of the metal ion with the carboxylic acid group of the herbicide molecule. researchgate.net The resulting metal-herbicide complexes can have different properties, including solubility, which depends on the specific metal ion involved. nih.gov
X-ray diffraction studies have confirmed the crystal structures of specific complexes, such as those with mercury(II) and thallium(I). researchgate.net In the mercury(II) complex, the mercury atom is bonded to two carboxylate oxygens in a linear fashion, forming a polymer structure. researchgate.net The formation of sparingly water-soluble complexes with metals like lead (Pb), copper (Cu), and cadmium (Cd) has also been proposed. nih.gov The synthesis of metal complexes with Schiff bases derived from related chloro-substituted compounds further demonstrates the capacity of such organic molecules to chelate with transition metal ions like Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Fe(III). asianpubs.orgnih.gov
The formation of complexes between this compound and metal ions can significantly affect the mobility and bioavailability of those metals in the environment. wikipedia.orgnih.gov Bioavailability refers to the fraction of a chemical in the environment that can be taken up by organisms. nih.govresearchgate.net
Studies on wheat (Triticum aestivum L.) have shown that the application of this herbicide can influence the transfer of heavy metals from the soil into the plant. nih.gov An increase in the herbicide application rate was found to significantly increase the concentration of metals such as Cd, Co, Ni, Cu, Zn, Pb, and Mn in the roots of the wheat plants. nih.gov This suggests that the herbicide can increase the bioavailability of these metals to the plants. wikipedia.org The intensity of this effect is influenced by the solubility of the specific metal-herbicide complex formed, with less soluble complexes being less mobile. nih.gov The mobility and bioavailability of metals in soil are complex processes influenced by factors such as pH, sorption/desorption reactions, and complexation with organic and inorganic ligands. researchgate.netmdpi.comresearchgate.net The formation of metal-herbicide complexes is one such interaction that can alter the environmental fate of heavy metals. nih.gov
Table 3: Metals Affected by MCPA-Induced Uptake in Wheat
| Metal | Element Symbol | Increased Concentration in Roots | Reference |
|---|---|---|---|
| Cadmium | Cd | Yes | nih.gov |
| Cobalt | Co | Yes | nih.gov |
| Nickel | Ni | Yes | nih.gov |
| Copper | Cu | Yes | nih.gov |
| Zinc | Zn | Yes | nih.gov |
| Lead | Pb | Yes | nih.gov |
| Manganese | Mn | Yes | nih.gov |
This table shows the heavy metals whose concentrations were observed to increase in wheat roots following the application of this compound.
Uptake and Translocation in Non-Target Plants and Crops
While designed to target broadleaf weeds, this compound can also be absorbed and moved within non-target plants and crops. nih.govnih.gov The uptake and translocation of xenobiotics in plants are complex processes, generally occurring through the roots or leaves and moving via the xylem or phloem vascular tissues. nih.govfrontiersin.orgcore.ac.ukmdpi.com
The application of MCPA to soil can affect the growth of non-target crops. For example, zucchini grown in MCPA-amended soil exhibited significantly lower aboveground biomass compared to those grown in untreated soil. nih.gov This indicates that the compound is taken up by the plant to an extent that it can exert physiological effects. Furthermore, studies on wheat treated with MCPA have demonstrated that the herbicide influences the uptake and translocation of heavy metals, indicating an interaction between the herbicide and the plant's root system and internal transport mechanisms. nih.gov The concentration of several metals was found to be significantly increased in the roots, and the transfer of these metals to the shoots was also affected. nih.gov
While direct studies on the uptake and translocation of the MCPA molecule itself in a wide range of non-target crops are specific, the detection of its metabolites, such as 4-chloro-2-carboxyphenoxyacetic acid (CCPA), in treated crops confirms that the parent compound is absorbed and metabolized within the plant tissues. nih.gov The mechanisms of uptake and translocation are likely similar to those of the closely related herbicide 2,4-D, where absorption occurs through the leaves and roots, followed by translocation to the plant's meristems. wikipedia.orgfrontiersin.org
Root Absorption and Phloem Translocation of this compound
The uptake of this compound, commonly known as MCPA, from the soil into a plant is initiated through the root system. This process is influenced by various factors including the chemical properties of the compound and the physiological conditions of the plant. nih.gov Once absorbed by the roots, this systemic herbicide is then transported throughout the plant to its sites of action, primarily via the phloem.
The movement of substances within the phloem, known as translocation, is a complex process driven by a pressure-flow mechanism. biologynotesonline.com Sugars produced during photosynthesis are actively loaded into the phloem in mature leaves (source tissues), creating a high solute concentration and osmotic potential. This draws water into the phloem, generating turgor pressure that drives the bulk flow of sap towards areas of lower pressure, such as roots, fruits, and meristematic tissues (sink tissues). biologynotesonline.com As an auxinic herbicide, this compound mimics the natural plant hormone indole-3-acetic acid and is recognized and transported by the plant's vascular systems. researchgate.net This allows it to move from the point of entry towards the rapidly growing regions of the plant where it exerts its herbicidal effects. goldschmidtabstracts.info
While the precise molecular mechanisms for the uptake of this compound in plant roots are not fully elucidated in available literature, research on other biological systems can offer insights. For instance, studies using Caco-2 cells, a model for the intestinal epithelium, have shown that the uptake of this compound is mediated by monocarboxylic acid transporters (MCTs). nih.gov This uptake was observed to be pH-dependent and competitively inhibited by other monocarboxylic acids like benzoic acid. nih.gov Although this research was not conducted on plants, it suggests that similar transporter proteins could be involved in the movement of this compound across plant cell membranes.
Effects on Nutrient Uptake (e.g., copper, zinc, manganese) by Resistant Crops
The application of this compound can influence the uptake and distribution of essential micronutrients in tolerant crops, such as wheat. Research has indicated that this phenoxyacetic acid derivative can form complexes with bivalent metal ions, which may affect their bioavailability and translocation within the plant. pjoes.comresearchgate.net
Studies have shown a notable impact on the concentration of copper (Cu), zinc (Zn), and manganese (Mn) in the shoots of treated plants. In one study, the application of this compound to wheat resulted in a significant reduction in the content of these micronutrients in the straw compared to untreated plants. pjoes.comresearchgate.net This suggests that the herbicide may interfere with the translocation of these nutrients from the roots to the aerial parts of the plant. pjoes.com
Conversely, other research has demonstrated that higher application rates of this compound can lead to an increased concentration of these same metals in the roots of wheat. nih.govresearchgate.net This finding implies that while the uptake of these nutrients from the soil into the roots may be enhanced or unaffected, their subsequent movement to the shoots is hindered. nih.gov The formation of sparingly water-soluble metal-herbicide complexes in the soil or within the plant roots could be a contributing factor to this phenomenon. nih.govresearchgate.net
The following table summarizes the observed effects of this compound on the micronutrient content in wheat:
| Nutrient | Effect on Content in Wheat Straw |
| Copper (Cu) | Approximately 20% reduction pjoes.comresearchgate.net |
| Zinc (Zn) | Approximately 13% reduction pjoes.comresearchgate.net |
| Manganese (Mn) | Approximately 50% reduction pjoes.comresearchgate.net |
Table 1: Changes in Micronutrient Content in Wheat Straw Following Treatment with this compound.
Advanced Theoretical and Computational Studies of 2 5 Chloro 2 Methylphenoxy Acetic Acid
Quantum Chemical Calculations (DFT, HF) for Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of MCPA. Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most prominent methods employed for this purpose. wikipedia.orgyoutube.com
DFT, particularly using the B3LYP hybrid functional combined with basis sets like 6-31G(d) or 6-31G(d,p), has been effectively used to optimize the molecular structure of MCPA and related phenoxy herbicides. nih.govnih.govresearchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles for the molecule in its ground state. The optimized geometry is considered a minimum on the potential energy surface, confirmed by the absence of negative frequencies in vibrational calculations. nih.gov
Hartree-Fock, a foundational ab initio method, approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While it is computationally less intensive than some post-HF methods, it provides a good starting point for understanding electronic structure. Both DFT and HF calculations are used to determine key reactivity indicators. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A study involving computational analysis of MCPA reported a sigma (σ) and pi (π) interaction band gap of 6.18 eV, which indicates significant stability and influences its drug consistency. researchgate.net
Table 1: Selected Computational Parameters for MCPA
| Parameter | Method | Value/Description | Reference |
| Optimized Geometry | DFT/B3LYP | Provides bond lengths and angles corresponding to the minimum energy conformation. | nih.gov |
| Vibrational Frequencies | DFT/B3LYP | Calculated to confirm the structure as a true minimum and to simulate IR/Raman spectra. | nih.gov |
| HOMO-LUMO Gap | DFT | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity. | researchgate.net |
| Interaction Band Gap | Computational Analysis | A calculated σ and π interaction band gap of 6.18 eV suggests high molecular stability. | researchgate.net |
Molecular Dynamics Simulations to Investigate Interactions
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of MCPA, particularly its interactions with other molecules and surfaces in its environment. mdpi.complos.org These simulations model the movement of atoms and molecules over time based on classical mechanics, providing a dynamic picture of intermolecular forces and conformational changes.
A significant application of MD for MCPA has been in investigating its adsorption mechanism onto soil components, such as humic substances. researchgate.netresearchgate.net Studies have shown that MCPA, being a polar molecule, tends to be stabilized at the hydrophilic interface between water and humic substances. researchgate.net This is in contrast to nonpolar contaminants, which are typically trapped within the hydrophobic voids of the soil's organic matter. researchgate.net
Thermodynamic potential-of-mean-force (PMF) calculations derived from MD simulations have been used to quantify the energetics of these interactions. The adsorption free energy of MCPA on a model adsorbent for soil organic matter was estimated to be in the range of -2.4 to -3.2 kcal/mol from experimental data, which aligns well with the value of approximately -2.0 kcal/mol calculated from MD simulations. researchgate.net
Table 2: Key Findings from Molecular Dynamics (MD) Simulations of MCPA
| Finding | Simulation Details | Significance | Reference |
| Adsorption Mechanism | Simulation of MCPA interaction with a humic substance (HS) nanopore model in water. | Revealed that polar MCPA is stabilized at the water-HS interface, unlike nonpolar molecules that enter hydrophobic voids. | researchgate.net |
| Adsorption Free Energy | Potential-of-Mean-Force (PMF) calculations. | Calculated value of ~-2.0 kcal/mol, consistent with experimental findings, quantifying the interaction strength. | researchgate.net |
| Interaction Locus | Analysis of MCPA position relative to the humic substance model over time. | Demonstrates a preference for the polar domains of soil organic matter. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Biological Efficacy and Environmental Behavior
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a statistical relationship between the chemical structures of compounds and their biological activity or environmental fate. europa.eunih.gov For MCPA, QSAR models are valuable for predicting its herbicidal (auxinic) activity and its behavior in the environment, such as its degradation rate.
To build a QSAR model, molecular descriptors are calculated for a series of related compounds. These descriptors quantify various aspects of the molecule's physicochemical properties, such as lipophilicity, electronic properties, and size. For phenoxyacetic acid herbicides like MCPA, relevant descriptors include the logarithm of the octanol-water partition coefficient (log P), topological polar surface area (TPSA), and polarizability (α). mdpi.com
A study on a series of phenoxyacetic acid congeners, including MCPA, used such descriptors to model biological efficacy. mdpi.com These models, often developed using multiple linear regression or other statistical methods, can predict the activity of new, untested compounds. chalcogen.ro
Predicting environmental behavior, such as biodegradation rates, is another key application of QSAR. europa.euresearchgate.net While specific QSAR models for MCPA degradation are not widely published, the general approach involves correlating structural or quantum-chemical descriptors with experimentally determined degradation half-lives. MCPA's degradation in soil is known to proceed via cleavage of the ether linkage to form 4-chloro-2-methylphenol (B52076) (MCP) as the major metabolite, with a half-life of about 5-7 days. wikipedia.orgnih.gov QSAR models for similar pollutants have successfully used descriptors like molecular weight and bending frequencies of aromatic rings to predict degradation rates. researchgate.net
Table 3: Common Molecular Descriptors Used in QSAR for Phenoxyacetic Acids
| Descriptor | Description | Typical Value/Range for Phenoxyacetic Acids | Relevance | Reference |
| Molecular Weight (MW) | Mass of one mole of the substance. | 166.17 - 292.41 g/mol | Relates to size and transport properties. | mdpi.com |
| log P (o/w) | A measure of lipophilicity. | 0.424 - 3.379 | Influences membrane permeability and environmental partitioning. | mdpi.com |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | 46.53 - 95.36 Ų | Relates to transport properties and hydrogen bonding capacity. | mdpi.com |
| Polarizability (α) | The ability of the electron cloud to be distorted by an electric field. | 16.26 - 33.76 ų | Influences non-covalent interactions. | mdpi.com |
| Hydrogen Bond Acceptors (HBA) | Number of hydrogen bond acceptors in the molecule. | Typically 3-4 | Important for receptor binding and solubility. | mdpi.com |
Spectroscopic Simulations and Analysis of Molecular Vibrations and Electronic Transitions
Computational methods are instrumental in the analysis and interpretation of experimental spectra for MCPA. DFT calculations are used to simulate vibrational spectra (FT-IR and FT-Raman) by calculating harmonic vibrational frequencies. nih.govresearchgate.netpulsus.com The calculated spectra can be compared with experimental ones to confirm the molecular structure and to assign specific vibrational modes to observed spectral bands. nih.govresearchgate.net This assignment is often aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates (stretching, bending) to each normal mode. nih.govresearchgate.net
The electronic properties and interactions of MCPA can also be studied computationally. Charge Transfer (CT) complex analysis investigates the interactions involving the transfer of electronic charge from a donor to an acceptor molecule. pulsus.com MCPA can form complexes with various metal ions, a process that involves charge transfer. sourcetotap.eu Computational studies can model these interactions, providing insight into the geometry and stability of the resulting complexes.
Analysis of the electronic structure, including the distribution of molecular orbitals, provides a basis for understanding electronic transitions, which are observed in UV-Vis spectroscopy. researchgate.net Studies have investigated the σ and π orbital interactions within the MCPA molecule. The calculated energy gap between these orbitals (6.18 eV) is a measure of the energy required for electronic excitation and is related to the molecule's stability and potential for photochemical reactions. researchgate.net
Table 4: Summary of Spectroscopic and Electronic Analysis of MCPA
| Analysis Type | Computational Method | Key Findings | Reference |
| Vibrational Spectroscopy | DFT (B3LYP) | Simulation of FT-IR and FT-Raman spectra to assign vibrational modes. | nih.govresearchgate.netpulsus.com |
| NMR Spectroscopy | DFT | Calculation of chemical shifts to aid interpretation of experimental ¹H and ¹³C NMR spectra. | researchgate.netpulsus.com |
| Charge Transfer (CT) Complex | Computational Modeling | Analysis of interactions, such as those with metal ions, involving electron transfer. | pulsus.comsourcetotap.eu |
| Electronic Structure | DFT/Computational Analysis | Calculation of HOMO-LUMO and σ-π interaction gaps (6.18 eV) to assess stability and reactivity. | researchgate.net |
Emerging Research Frontiers and Future Directions
Bioaugmentation Strategies for Enhanced 2-(5-chloro-2-methylphenoxy)acetic Acid Degradation in Contaminated Environments
Bioaugmentation, the introduction of specific microorganisms to a contaminated site to enhance the degradation of pollutants, is a promising strategy for environments contaminated with this compound (MCPA). The primary mechanism of MCPA breakdown in soil is through microbial activity. ulster.ac.uk Research has shown that the degradation of MCPA is often faster in the rhizosphere, the soil region directly influenced by plant roots, where adapted microbes with the necessary catabolic capabilities can metabolize the herbicide. mdpi.com
A key focus of bioaugmentation research has been the identification and utilization of microorganisms capable of using MCPA as a carbon source. wikipedia.org Studies have revealed that the biodegradation of MCPA is enzymatically catalyzed by an α-ketoglutarate-dependent dioxygenase, which is encoded by the tfdA gene found in some soil bacteria. wikipedia.orgnih.gov The first step in this degradation pathway involves the cleavage of the acetate (B1210297) side chain by the TfdA enzyme, resulting in the formation of 4-chloro-2-methylphenol (B52076) (MCP). nih.gov
Quantitative real-time PCR has been employed to monitor the proliferation of bacteria containing the tfdA gene during MCPA degradation. nih.gov In one study, the population of tfdA-containing bacteria increased significantly in soil treated with MCPA, demonstrating their role in its breakdown. nih.gov Interestingly, analyses of the tfdA gene diversity showed a shift in the dominant microbial population during the degradation process, indicating that specific strains are more effective at degrading MCPA. nih.gov
The integration of phytoremediation with bioaugmentation, sometimes referred to as biostimulation, is another emerging frontier. frontiersin.org Plant secondary metabolites that are structurally similar to xenobiotics can stimulate microbial communities with specialized functions for detoxification. frontiersin.orgnih.gov For instance, the addition of syringic acid, a plant secondary metabolite, to MCPA-contaminated soil has been shown to enhance the growth of specific bacterial genera like Pseudomonas, Burkholderia, Sphingomonas, and Pandoraea in the rhizosphere, which may contribute to increased herbicide degradation. frontiersin.org The application of syringic acid in conjunction with zucchini planting led to a 50% increase in the removal of MCPA from the soil. frontiersin.org
Interactive Data Table: Microbial Genera Involved in MCPA Degradation
| Microbial Genus | Role in Degradation | Relevant Findings |
|---|---|---|
| Pseudomonas | Can be stimulated by plant secondary metabolites to enhance degradation. frontiersin.org | Increased presence in the rhizosphere with the addition of syringic acid. frontiersin.org |
| Burkholderia | Contributes to enhanced degradation in the rhizosphere. frontiersin.org | Growth enhanced by the combined application of MCPA and syringic acid. frontiersin.org |
| Sphingomonas | Plays a role in the microbial community response to MCPA. frontiersin.org | Enhanced growth observed in the rhizosphere with MCPA and syringic acid. frontiersin.org |
| Pandoraea | Part of the stimulated microbial community for degradation. frontiersin.org | Increased presence in the rhizosphere with MCPA and syringic acid application. frontiersin.org |
Novel Remediation Technologies for this compound Contamination (e.g., advanced oxidation processes, photocatalysis, electrochemical degradation, adsorption)
Beyond bioremediation, several novel technologies are being investigated for the removal of this compound from contaminated water and soil. researchgate.net These technologies often involve advanced chemical and physical processes.
Advanced Oxidation Processes (AOPs) and Photocatalysis: AOPs are a set of chemical treatment procedures designed to remove organic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net Photocatalysis, a type of AOP, has been extensively studied for MCPA degradation. researchgate.net This process typically uses a semiconductor photocatalyst, such as titanium dioxide (TiO2), which, upon illumination, generates electron-hole pairs that lead to the formation of highly reactive hydroxyl radicals. researchgate.net These radicals can then attack and mineralize the MCPA molecule. researchgate.net
The photocatalytic degradation of MCPA has been shown to be effective, with studies demonstrating significant removal rates in aqueous suspensions of TiO2. researchgate.netresearchgate.net The addition of hydrogen peroxide (H2O2) can further accelerate the photocatalytic degradation of MCPA. researchgate.net The primary intermediate formed during the photocatalytic oxidation of MCPA is 4-chloro-2-methylphenol (CMP). researchgate.net Photocatalytic ozonation has been reported as a particularly efficient process for both MCPA removal and mineralization. researchgate.net
Electrochemical Degradation: Electrochemical methods offer another avenue for MCPA remediation. Research has focused on developing electrochemical sensors for the detection and quantification of MCPA and its primary metabolite, 4-chloro-2-methylphenol. nih.gov These sensors can be based on materials like polyaniline/carbon nanotube cyclodextrin (B1172386) matrices. nih.gov Furthermore, electrochemical oxidation using activated glassy carbon electrodes is being explored for the degradation of MCPA. maynoothuniversity.ie The optimization of parameters such as pH and the electrochemical activation process is crucial for achieving efficient degradation. maynoothuniversity.ie
Adsorption: Adsorption is a physical process where a substance adheres to the surface of another substance, the adsorbent. For MCPA removal, various adsorbent materials are being investigated. Metal-organic frameworks (MOFs), such as MIL-101(Cr), have shown significant potential for the effective removal of MCPA from water. nih.gov These materials possess high surface areas and pore volumes, which contribute to their high adsorption capacity. nih.gov Studies have reported rapid removal of MCPA (99% within 25 minutes) using MIL-101(Cr), and the adsorbent can be reused for multiple cycles with high efficiency. nih.gov The adsorption process is influenced by factors such as pH and temperature, and the kinetics can often be described by pseudo-second-order models. nih.gov
Interactive Data Table: Comparison of Novel Remediation Technologies for MCPA
| Technology | Principle | Key Findings |
|---|---|---|
| Photocatalysis | Utilizes a semiconductor (e.g., TiO2) and light to generate hydroxyl radicals that degrade MCPA. researchgate.netresearchgate.net | Effective for MCPA removal and mineralization; formation of 4-chloro-2-methylphenol as an intermediate. researchgate.net |
| Electrochemical Degradation | Employs electrochemical oxidation to break down MCPA. maynoothuniversity.ie | Development of sensors for monitoring; optimization of electrode materials and conditions is key. nih.govmaynoothuniversity.ie |
| Adsorption | Uses porous materials like metal-organic frameworks (MOFs) to bind and remove MCPA from water. nih.gov | High and rapid removal efficiency; adsorbent reusability is a significant advantage. nih.gov |
Studies on the Stereochemistry and Enantiomeric Behavior of this compound and its Metabolites
This compound is a chiral molecule, meaning it can exist in two non-superimposable mirror-image forms called enantiomers. nih.gov This chirality arises from the stereogenic center at the carbon atom in the acetic acid side chain that is attached to the phenoxy group. The two enantiomers are typically designated as the (R)- and (S)-forms.
In biological systems, which are themselves chiral, the two enantiomers of a chiral compound can exhibit different pharmacological and toxicological behaviors. nih.gov This is because they can interact differently with chiral biological molecules such as enzymes and receptors. nih.gov One enantiomer may be responsible for the desired biological activity, while the other may be less active, inactive, or even contribute to undesirable effects. nih.gov
For phenoxy herbicides like MCPA, the herbicidal activity is often stereoselective, with one enantiomer being significantly more potent than the other. The analysis and separation of these enantiomers are crucial for understanding their environmental fate and biological effects. researchgate.net Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are used for the enantioseparation of chiral herbicides. researchgate.net
Interactive Data Table: Key Concepts in the Stereochemistry of this compound
| Concept | Description | Relevance to MCPA |
|---|---|---|
| Chirality | A geometric property of a molecule that is non-superimposable on its mirror image. nih.gov | MCPA possesses a chiral center in its acetic acid side chain. |
| Enantiomers | The two mirror-image forms of a chiral molecule, often designated as (R) and (S). nih.gov | MCPA exists as a pair of enantiomers. |
| Racemic Mixture | A mixture containing equal amounts of both enantiomers of a chiral compound. nih.gov | Commercial MCPA is often sold as a racemic mixture. |
| Enantioselectivity | The differential interaction of enantiomers with a chiral environment, leading to different biological effects or degradation rates. researchgate.net | The herbicidal activity and microbial degradation of MCPA can be enantioselective. |
Applications of this compound as a Model Compound in Fundamental Plant Biology Research
This compound's well-defined mode of action as a synthetic auxin makes it a valuable tool in fundamental plant biology research. wikipedia.orgnih.gov Auxins are a class of plant hormones that play a central role in regulating numerous aspects of plant growth and development, including cell elongation, apical dominance, root formation, and fruit development. nih.govoregonstate.edu
MCPA mimics the action of the natural plant auxin indole-3-acetic acid (IAA). wikipedia.orgnih.gov However, unlike natural auxins, which are tightly regulated by plants, synthetic auxins like MCPA can lead to uncontrolled and unsustainable growth in susceptible plants, ultimately causing their death. wikipedia.org This selective action against broadleaf plants makes it an effective herbicide. nih.gov
In plant biology research, MCPA can be used to:
Study Auxin Signaling Pathways: By observing the physiological and molecular responses of plants to MCPA application, researchers can gain insights into the complex signaling cascades initiated by auxins. nih.gov This includes studying the role of auxin receptors and transport proteins. nih.gov
Investigate Herbicide Resistance Mechanisms: The development of resistance to synthetic auxins in weed populations is a significant agricultural problem. MCPA can be used as a model compound to study the genetic and biochemical basis of this resistance.
Explore Plant Developmental Processes: The application of MCPA can be used to manipulate plant development in a controlled manner, allowing researchers to study processes such as root initiation, leaf development, and vascular tissue formation.
Screen for Plant Growth Regulators: MCPA can serve as a reference compound in screening assays designed to identify new molecules with plant growth-regulating properties. Studies have explored the use of other plant growth regulators to mitigate the damaging effects of MCPA on non-target crops like cotton. nih.govresearchgate.net
The use of MCPA as a model compound provides a powerful means to dissect the fundamental mechanisms of plant hormone action and to develop strategies for improving crop production and weed management.
Interactive Data Table: Research Applications of this compound in Plant Biology
| Research Area | Application of MCPA | Example |
|---|---|---|
| Auxin Biology | To mimic and study the effects of high, unregulated auxin levels. wikipedia.orgnih.gov | Investigating the disruption of transport tissues in dicotyledonous plants. researchgate.net |
| Herbicide Science | As a model synthetic auxin herbicide to understand resistance mechanisms. | Studying the physiological and metabolic responses of crops to herbicide exposure. nih.gov |
| Plant Development | To manipulate and study growth processes regulated by auxin. | Analyzing the effects on single boll weight and boll number in cotton. nih.gov |
| Agrochemical Discovery | As a benchmark compound in the search for new plant growth regulators. | Evaluating the mitigating effects of other growth regulators against MCPA-induced damage. researchgate.net |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(5-chloro-2-methylphenoxy)acetic acid, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where 5-chloro-2-methylphenol reacts with chloroacetic acid under alkaline conditions. Hydrolysis of ethyl ester precursors (e.g., ethyl 2-(substituted phenoxy)acetate derivatives) is another common route . Purity is typically ensured using HPLC (≥95% purity) and validated by NMR (¹H/¹³C) to confirm absence of unreacted starting materials or by-products .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns protons and carbons in the aromatic ring (e.g., methyl and chloro substituents) and acetic acid backbone .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 215.02 for C₉H₉ClO₃).
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid) .
Q. How is the basic biological activity of this compound assessed in preliminary studies?
- Methodological Answer : In vitro assays include:
- Enzyme Inhibition : Measure IC₅₀ values against targets like PNP (purine nucleoside phosphorylase) using T-lymphoblastic cell lines .
- Cytotoxicity Screening : MTT assays in cancer cell lines to evaluate antiproliferative effects .
- Solubility/Stability : Assessed in PBS or DMSO for compatibility with biological assays .
Advanced Research Questions
Q. What strategies optimize synthetic yield and scalability while minimizing side reactions?
- Methodological Answer :
- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Temperature Control : Maintain pH >10 and temperatures <60°C to avoid ester hydrolysis during synthesis .
- Continuous Flow Reactors : Improve yield and reduce by-products in scaled-up production (e.g., 85% yield reported for analogous compounds) .
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on bioactivity?
- Methodological Answer :
- Substituent Variation : Replace chloro/methyl groups with fluoro, nitro, or amino groups to modulate lipophilicity and binding affinity .
- Molecular Docking : Predict interactions with enzymatic active sites (e.g., PNP inhibition via halogen bonding ).
- In Vivo Validation : Compare pharmacokinetics (e.g., bioavailability) of analogs in rodent models .
Q. What analytical challenges arise in quantifying trace impurities or degradation products?
- Methodological Answer :
- LC-MS/MS : Detects impurities at ppm levels (e.g., residual solvents or hydrolyzed derivatives) .
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation pathways .
- Stability-Indicating Methods : Use HPLC with diode-array detection to separate and quantify degradation products .
Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Meta-Analysis : Compare data across studies to identify trends (e.g., lower IC₅₀ in human vs. bacterial PNP due to structural differences) .
Key Notes
- Structural analogs (e.g., fluoro/methoxy derivatives) provide insights into SAR but require validation for specificity .
- Contradictions in biological data often stem from assay heterogeneity; rigorous standardization is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
